(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
Description
The compound (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a benzothiazole-acrylamide hybrid characterized by:
- A benzo[d]thiazole core substituted with a 2-ethoxyethyl group at position 3.
- An acrylamide side chain terminating in a 3-nitrophenyl group at the β-position.
- Stereochemical configurations (2E,NZ) indicating specific double-bond geometries in the acrylamide and benzothiazole moieties.
Properties
IUPAC Name |
(E)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-27-13-12-22-17-8-3-4-9-18(17)28-20(22)21-19(24)11-10-15-6-5-7-16(14-15)23(25)26/h3-11,14H,2,12-13H2,1H3/b11-10+,21-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTKBRXKSLLAIU-IOKZDYJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a synthetic organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. It comprises a benzo[d]thiazole moiety, an ethoxyethyl side chain, and a nitrophenyl group, which may contribute to its biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 350.41 g/mol. The structural components are crucial for its interaction with biological targets.
| Component | Description |
|---|---|
| Benzo[d]thiazole | A heterocyclic compound known for its antimicrobial and anticancer properties. |
| Ethoxyethyl Group | Enhances solubility and bioavailability. |
| Nitro Group | Often associated with increased biological activity through electron-withdrawing effects. |
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are pivotal in metabolic processes .
- Antimicrobial Activity : The presence of the benzo[d]thiazole structure suggests potential antifungal and antibacterial properties, as derivatives have demonstrated efficacy against various pathogens .
- Antitumor Effects : The compound may exhibit cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Activity Data
Research studies have documented various biological activities associated with compounds containing similar structural motifs:
Case Studies
- Anticancer Activity : A study investigated the anticancer properties of structurally related compounds in human cancer cell lines (SK-Hep-1 and MDA-MB-231). Results indicated moderate to high inhibition rates, suggesting that modifications to the structure can enhance cytotoxic effects .
- Enzyme Inhibition : Another study focused on the enzyme inhibition capabilities of thiazole derivatives, revealing that certain substitutions significantly improved inhibitory potency against specific targets involved in cancer progression .
Comparison with Similar Compounds
Structural Variations in Benzothiazole-Acrylamide Derivatives
The target compound shares structural homology with several analogs (Table 1), differing primarily in substituent patterns:
Table 1: Structural Comparison of Key Analogs
Electronic and Physicochemical Properties
- This contrasts with analogs like the benzodioxol-substituted derivative (), where the electron-donating benzodioxole may reduce electrophilicity .
- Substituent Effects on Solubility :
Key Research Findings and Gaps
- Synthetic Challenges : The ethoxyethyl substituent in the target compound may complicate synthesis compared to simpler analogs (e.g., ’s hydrazinyl-thiazolines), requiring optimized coupling conditions .
- Data Limitations : Melting points, solubility, and bioactivity data for the target compound are absent in available literature, necessitating further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
